6-Methoxy-3-(piperidin-4-yl)-1H-indole
Overview
Description
6-Methoxy-3-(piperidin-4-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a methoxy group at the 6th position and a piperidinyl group at the 3rd position of the indole ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyindole.
Nitration: The 6-methoxyindole undergoes nitration to introduce a nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.
Piperidinylation: The amino group is then reacted with 4-piperidone to introduce the piperidinyl group at the 3rd position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the piperidinyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-Hydroxy-3-(piperidin-4-yl)-1H-indole.
Reduction: 6-Methoxy-3-(piperidin-4-yl)-1H-indoline.
Substitution: 6-Substituted-3-(piperidin-4-yl)-1H-indole derivatives.
Scientific Research Applications
6-Methoxy-3-(piperidin-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-indole: Lacks the piperidinyl group, making it less versatile in biological applications.
3-(Piperidin-4-yl)-1H-indole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Hydroxy-3-(piperidin-4-yl)-1H-indole: The hydroxyl group can introduce different hydrogen bonding interactions compared to the methoxy group.
Uniqueness
6-Methoxy-3-(piperidin-4-yl)-1H-indole is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-3-piperidin-4-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-11-2-3-12-13(9-16-14(12)8-11)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUNULPDOHJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614417 | |
Record name | 6-Methoxy-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52157-78-5 | |
Record name | 6-Methoxy-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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